3-(4-Ethoxyphenyl)-5-((4-methoxyphenyl)methylene)-2-thioxo-4-imidazolidinone
Description
3-(4-Ethoxyphenyl)-5-((4-methoxyphenyl)methylene)-2-thioxo-4-imidazolidinone is a heterocyclic compound featuring an imidazolidinone core substituted with a 4-ethoxyphenyl group at position 3 and a 4-methoxyphenylmethylene moiety at position 3. The 2-thioxo group enhances electron delocalization, influencing reactivity and intermolecular interactions.
Key structural features:
- 4-Methoxyphenylmethylene: Contributes to conjugation and planar geometry, stabilizing the molecule.
- 2-Thioxo group: Enhances hydrogen-bonding capacity and may influence biological activity.
Properties
CAS No. |
62468-57-9 |
|---|---|
Molecular Formula |
C19H18N2O3S |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(5Z)-3-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C19H18N2O3S/c1-3-24-16-10-6-14(7-11-16)21-18(22)17(20-19(21)25)12-13-4-8-15(23-2)9-5-13/h4-12H,3H2,1-2H3,(H,20,25)/b17-12- |
InChI Key |
OEWNTZARNCDNEU-ATVHPVEESA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OC)/NC2=S |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC)NC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. One common method involves the reaction of 4-ethoxybenzaldehyde with 4-methoxybenzylidene in the presence of a base to form the intermediate compound. This intermediate is then reacted with a thiourea derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as refluxing, use of inert organic solvents, and controlled temperature conditions are employed to ensure efficient production. The process may also involve purification steps such as recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield corresponding reduced products.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA in ethyl acetate at room temperature.
Reduction: NaBH4 in methanol or ethanol under mild conditions.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced imidazolidinones, and substituted phenyl derivatives .
Scientific Research Applications
(5Z)-3-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-3-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to reduced cellular damage .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares the target compound with analogs from the evidence, focusing on substituents, molecular properties, and synthesis:
Key Observations :
- Lipophilicity : The ethoxy group in the target compound likely increases lipophilicity compared to methoxy () or hydroxyl () analogs, affecting bioavailability.
- Electronic Effects : The 4-methoxyphenylmethylene group enhances electron donation, stabilizing the conjugated system. In contrast, the 1,3-benzodioxole group in introduces additional oxygen atoms, altering solubility and redox properties .
- Stereochemistry : The Z-configuration in and is critical for biological activity; similar stereochemical considerations may apply to the target compound.
Structural Characterization Techniques
- NMR/FT-IR : Used universally (e.g., and ) to confirm functional groups like C=S (FT-IR ~1250 cm⁻¹) and aromatic protons (NMR δ 6.5–8.5 ppm) .
- X-ray Crystallography : Employed in for isostructural compounds, revealing planar geometries and packing interactions. The target compound’s structure could be similarly validated .
- Mass Spectrometry : reports molecular ion peaks (e.g., m/z 430 for compound 14), critical for confirming molecular weight .
Biological Activity
3-(4-Ethoxyphenyl)-5-((4-methoxyphenyl)methylene)-2-thioxo-4-imidazolidinone is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, structure-activity relationships, and potential therapeutic applications.
The compound belongs to the imidazolidinone class, characterized by the presence of a thioxo group and various aromatic substituents. Its molecular formula is , and it exhibits properties that suggest potential interactions with biological targets.
Anticancer Activity
Research has demonstrated that derivatives of imidazolidinones, including the compound , exhibit significant anticancer properties. Notably, studies have shown that:
- Cell Line Studies : The compound has been evaluated against various cancer cell lines, including colorectal carcinoma (HCT116 and SW620) and glioblastoma (U87). Results indicated that it effectively inhibits tumor cell growth, with specific mechanisms involving the induction of reactive oxygen species (ROS) and activation of apoptotic pathways via the JNK signaling pathway .
The anticancer effects are primarily attributed to:
- ROS Accumulation : The compound induces oxidative stress within cancer cells, leading to cellular damage and apoptosis.
- Apoptotic Pathways : Activation of caspase pathways was observed, indicating a programmed cell death mechanism. The balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins is altered in favor of apoptosis upon treatment with this compound .
Structure-Activity Relationship (SAR)
The biological activity of imidazolidinone derivatives often depends on their structural features. Key observations include:
- Substituent Effects : The presence of halogenated or methoxy groups on aromatic rings enhances anticancer activity. For instance, compounds with specific substitutions on the 1-imidazolyl ring showed increased potency against cancer cell lines .
- Comparative Analysis : Compounds with similar scaffolds were synthesized and tested, revealing that modifications in side chains can lead to significant variations in biological activity .
Data Tables
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 9r | HCT116 | 10 | ROS induction, JNK activation |
| 9a | SW620 | 15 | Apoptosis via caspase pathway |
| 9c | U87 | 20 | Mitochondrial dysfunction |
Case Studies
- Colorectal Cancer Study : A study published in December 2022 evaluated various imidazolidinone derivatives, including compound 9r. It was found to induce apoptosis in HCT116 cells through ROS generation and activation of the JNK pathway .
- Mechanistic Insights : Further investigations revealed that pretreatment with N-acetylcysteine (NAC), an antioxidant, significantly reduced the anticancer effects of compound 9r, confirming the role of oxidative stress in its mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
